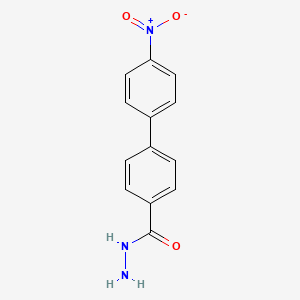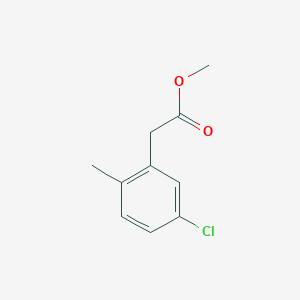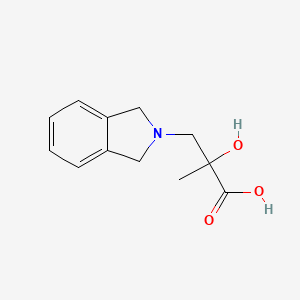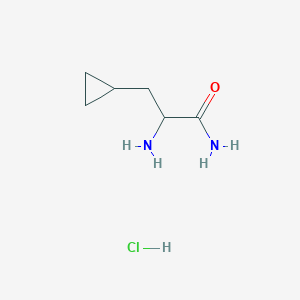
(2-Methoxy-phenyl)-propynoic acid methyl ester, 97%
Overview
Description
(2-Methoxy-phenyl)-propynoic acid methyl ester, 97% (2-MPPA-ME-97) is an organic compound with a wide range of applications in the fields of chemistry, medicine, and biochemistry. It is a water-soluble, colorless, and odorless compound with a molecular weight of 224.25 g/mol. 2-MPPA-ME-97 is a versatile compound which can be used for a variety of purposes, such as in the synthesis of drugs, in the production of various materials, and in the study of biochemical and physiological processes. In
Scientific Research Applications
(2-Methoxy-phenyl)-propynoic acid methyl ester, 97% has been used in a variety of scientific research applications, including drug synthesis, material production, and biochemical and physiological studies. It has been used as a starting material for the synthesis of various drugs, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents. It has also been used to produce materials for various applications, such as for the production of polymers, resins, and coatings. In addition, (2-Methoxy-phenyl)-propynoic acid methyl ester, 97% has been used in the study of biochemical and physiological processes, such as enzyme catalysis and signal transduction.
Mechanism of Action
(2-Methoxy-phenyl)-propynoic acid methyl ester, 97% is believed to act as a substrate in biochemical and physiological processes by binding to active sites on enzymes and other proteins. It is also believed to interact with receptors and other molecules in the body to induce a response or to regulate a process.
Biochemical and Physiological Effects
(2-Methoxy-phenyl)-propynoic acid methyl ester, 97% has been studied for its effects on biochemical and physiological processes. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and pain. It has also been found to modulate the activity of certain receptors, such as the serotonin receptor, which is involved in regulating mood and behavior. In addition, (2-Methoxy-phenyl)-propynoic acid methyl ester, 97% has been found to have anti-inflammatory, antifungal, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
(2-Methoxy-phenyl)-propynoic acid methyl ester, 97% has a number of advantages for use in laboratory experiments. It is a water-soluble compound, which makes it easy to prepare and work with in laboratory settings. It is also a versatile compound, which can be used for a variety of applications. However, there are some limitations to its use in laboratory experiments. For example, it can be toxic at high concentrations, and it can be difficult to synthesize in large quantities.
Future Directions
The potential future directions for (2-Methoxy-phenyl)-propynoic acid methyl ester, 97% include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug synthesis and material production. Additionally, further research could be conducted into its potential toxicity and its ability to be synthesized in large quantities. Finally, research could be conducted into new methods for synthesizing (2-Methoxy-phenyl)-propynoic acid methyl ester, 97% and new applications for the compound.
properties
IUPAC Name |
methyl 3-(2-methoxyphenyl)prop-2-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-13-10-6-4-3-5-9(10)7-8-11(12)14-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAILREFEWIRTQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C#CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[3-Fluoro-4-[[(tert-butoxycarbonyl)amino]methyl]phenyl]boronic acid](/img/structure/B6334183.png)

![4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B6334204.png)





